Methyl 2-oxocyclopentanecarboxylate

Biotransformation Asymmetric Reduction Chiral Building Blocks

Specify Methyl 2-oxocyclopentanecarboxylate for critical stereochemical tasks. Its unique 5-membered ring ensures 87% trans-selectivity in biotransformations, far exceeding the 7-membered analog (35%) and offering higher atom economy than ethyl esters. This is the validated starting material for the agricultural fungicide metconazole (per JP4979170B2). Do not substitute with other ring-size analogs, as documented diastereoselectivity will be lost.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
CAS No. 10472-24-9
Cat. No. B041794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-oxocyclopentanecarboxylate
CAS10472-24-9
Synonyms2-(Methoxycarbonyl)cyclopentanone;  2-Carbomethoxycyclopentanone;  2-Cyclopentanonecarboxylic Acid Methyl Ester;  2-Oxocyclopentanecarboxylic Acid Methyl Ester;  Cyclopentenone-2-carboxylic Acid Methyl Ester;  Methyl 2-Cyclopentanone-1-carboxylate;  Methyl
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCCC1=O
InChIInChI=1S/C7H10O3/c1-10-7(9)5-3-2-4-6(5)8/h5H,2-4H2,1H3
InChIKeyPZBBESSUKAHBHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Oxocyclopentanecarboxylate (CAS 10472-24-9): Core Molecular Profile for Research & Industrial Procurement


Methyl 2-oxocyclopentanecarboxylate (CAS 10472-24-9), also known as methyl 2-cyclopentanonecarboxylate or 2-methoxycarbonylcyclopentanone, is a cyclic β-ketoester with the molecular formula C₇H₁₀O₃ and a molecular weight of 142.15 g/mol [1]. This compound exists as a liquid at ambient temperature with a density of 1.145 g/mL at 25 °C, a boiling point of 105 °C at 19 mmHg, and a refractive index (n20/D) of 1.456 . It is a key intermediate in the synthesis of functionalized ketones, heterocyclic frameworks, and pharmaceutical building blocks . Its structure features a five-membered cyclopentanone ring bearing a methyl ester group at the alpha position, creating a constrained 1,2-dicarbonyl system that imparts distinct reactivity profiles compared to larger ring analogs or acyclic β-ketoesters .

Why Methyl 2-Oxocyclopentanecarboxylate Cannot Be Directly Substituted by Other Cyclic β-Ketoesters


Despite the superficial structural similarity among cyclic β-ketoesters, the specific ring size and ester moiety of methyl 2-oxocyclopentanecarboxylate confer distinct physicochemical and stereochemical properties that preclude simple substitution. The five-membered ring imposes a unique conformational constraint compared to six- or seven-membered analogs, directly influencing enolate geometry, chelation behavior, and diastereoselectivity in downstream transformations [1]. As demonstrated in comparative biotransformation studies, the stereochemical outcome of carbonyl reduction varies significantly with ring size, with methyl 2-oxocyclopentanecarboxylate yielding a 13:87 cis/trans ratio versus 15:85 for the six-membered ethyl ester and 65:35 for the seven-membered methyl ester [2]. Furthermore, the methyl ester variant offers higher atom economy and distinct solubility parameters compared to its ethyl ester counterpart, affecting reaction kinetics in alkylation and condensation sequences . These differences underscore the necessity of procuring the specific compound rather than assuming class-level interchangeability.

Quantitative Differentiation of Methyl 2-Oxocyclopentanecarboxylate Against Closest Analogs


Stereochemical Outcome in Bioreduction: Ring-Size-Dependent Diastereoselectivity

In a direct comparative study using Chlorella pyrenoidosa, methyl 2-oxocyclopentanecarboxylate (five-membered ring) exhibited a cis/trans product ratio of 13:87 upon carbonyl reduction, whereas ethyl 2-oxocyclohexanecarboxylate (six-membered ring) gave 15:85 and methyl 2-oxocycloheptanecarboxylate (seven-membered ring) produced 65:35 [1]. This demonstrates that the five-membered ring of methyl 2-oxocyclopentanecarboxylate strongly favors trans-alcohol formation, a stereochemical preference distinct from larger ring analogs.

Biotransformation Asymmetric Reduction Chiral Building Blocks

Physical Property Differentiation: Density and Refractive Index vs. Ethyl Ester Analog

Methyl 2-oxocyclopentanecarboxylate (C7H10O3, MW 142.15) exhibits a density of 1.145 g/mL at 25 °C and a refractive index (n20/D) of 1.456, while its ethyl ester analog, ethyl 2-oxocyclopentanecarboxylate (C8H12O3, MW 156.18), shows a lower density of 1.054 g/mL at 25 °C and a lower refractive index of 1.452 . The 8.6% higher density of the methyl ester reflects its more compact molecular packing and higher polarity, which directly influences solubility and chromatographic behavior.

Physicochemical Characterization Quality Control Formulation

Patent-Documented Utility: Alkylation Efficiency in Fungicide Intermediate Synthesis

Japanese Patent JP4979170B2 (Kureha Co., Ltd.) explicitly claims the use of methyl 2-oxocyclopentanecarboxylate as the preferred starting material for synthesizing 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone, a key intermediate for the fungicide metconazole [1]. The patent describes reacting methyl 1-[(4-chlorophenyl)methyl]-3-methyl-2-oxocyclopentanecarboxylate with sodium hydride and methyl halide, achieving high-quality product in high yield via simple operations. While the patent also mentions the ethyl ester variant, the methyl ester is the exemplified and optimized substrate for the alkylation sequence.

Agrochemical Synthesis Process Chemistry Alkylation

Chelation Behavior: Iron(III) Binding Capacity as a Distinct Functional Attribute

Methyl 2-oxocyclopentanecarboxylate has been specifically evaluated for its ability to chelate iron(III) in aqueous solutions, a property relevant to flavor trapping and metal sequestration in food systems [1]. While acyclic 1,3-ketoesters such as dimethyl 1,3-acetonedicarboxylate also possess β-ketoester functionality, the cyclic constraint of the cyclopentanone ring in methyl 2-oxocyclopentanecarboxylate alters the geometry of the chelating enolate and the stability of the resulting metal complex. The study confirms the compound's capacity to bind Fe(III), though quantitative stability constants relative to acyclic comparators are not provided in the same study.

Metal Chelation Food Chemistry Flavor Stabilization

Conformational and Reactivity Distinction: Five-Membered Ring vs. Six-Membered Ring in Dieckmann Cyclization and Enolate Chemistry

Methyl 2-oxocyclopentanecarboxylate is the product of intramolecular Dieckmann cyclization of dimethyl adipate, a process favored by the kinetic accessibility of the five-membered ring transition state compared to six- or seven-membered ring formations [1]. The resulting five-membered ring β-ketoester exhibits a higher enolate pKa (predicted 12.00±0.20) compared to its six-membered analog methyl 2-oxocyclohexanecarboxylate, influencing alkylation regioselectivity and the stability of the enolate intermediate under basic conditions . This ring-size-dependent acidity and enolate geometry differentiate its reactivity profile in C-alkylation versus O-alkylation selectivity.

Synthetic Methodology Enolate Chemistry Cyclization

Aqueous Solubility Advantage Over Ethyl Ester and Six-Membered Ring Analogs

Methyl 2-oxocyclopentanecarboxylate exhibits water solubility exceeding 100 g/L at ambient temperature and is miscible with ethanol . In contrast, ethyl 2-oxocyclopentanecarboxylate and methyl 2-oxocyclohexanecarboxylate are reported to have significantly lower water solubility due to increased hydrophobic character (ethyl ester) or larger ring size (six-membered analog). The high aqueous solubility of the methyl ester facilitates homogeneous reaction conditions in aqueous or biphasic systems, reducing reliance on organic solvents.

Solubility Process Chemistry Green Chemistry

Targeted Application Scenarios Where Methyl 2-Oxocyclopentanecarboxylate Demonstrates Documented Superiority


Stereoselective Synthesis of Chiral Cyclopentanol Derivatives

Based on the 13:87 cis/trans diastereoselectivity observed in Chlorella pyrenoidosa-mediated reduction [1], methyl 2-oxocyclopentanecarboxylate is the substrate of choice for producing trans-2-hydroxycyclopentanecarboxylate derivatives. This high trans-selectivity (87%) is substantially greater than that achievable with the seven-membered analog (35% trans) and modestly superior to the six-membered ethyl ester (85% trans), making it particularly suitable for synthesizing chiral building blocks requiring a trans-configured cyclopentane core. Researchers pursuing enantioselective hydrogenation of cyclic β-keto esters on modified Raney nickel catalysts have also documented predominant cis-hydroxy diastereoisomer formation with this compound [2], further validating its utility in stereocontrolled transformations.

Industrial Synthesis of Metconazole Fungicide Intermediates

As documented in Japanese Patent JP4979170B2 assigned to Kureha Co., Ltd. [1], methyl 2-oxocyclopentanecarboxylate serves as the validated starting material for the multi-step synthesis of 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone, the penultimate intermediate for the agricultural fungicide metconazole. Process chemists scaling this route should procure the methyl ester specifically, as the patent's exemplification and optimization are based on this substrate; use of the ethyl ester variant introduces undocumented process variables that may affect alkylation efficiency and product quality. The compound's high aqueous solubility (>100 g/L) [2] further supports process development with greener solvent systems.

Metal Chelation Studies and Flavor Stabilization in Food Systems

Methyl 2-oxocyclopentanecarboxylate has been specifically investigated for its iron(III) chelation capacity in aqueous solutions, a property relevant to flavor trapping and prevention of metal-catalyzed oxidation in food matrices [1]. While acyclic 1,3-ketoesters such as dimethyl 1,3-acetonedicarboxylate also chelate metals, the cyclic constraint of the five-membered ring in methyl 2-oxocyclopentanecarboxylate imposes a distinct binding geometry that can influence complex stability and selectivity. Researchers developing metal-sequestering additives or flavor stabilization systems should evaluate this compound specifically rather than assuming class-level interchangeability with acyclic analogs.

Synthesis of Functionalized Ketones via Alpha-Alkylidation

The zinc enolate of methyl 2-oxocyclopentanecarboxylate has been employed in a zinc chloride-catalyzed thioalkylation sequence to produce alpha-alkylidenecyclopentanones in overall yields ranging from 20% to 79% [1]. This two-step protocol (thioalkylation followed by saponification/desulfurization with DABCO) demonstrates the compound's utility in accessing alpha-alkylidene-substituted cyclopentanone frameworks. The specific reactivity of the five-membered ring enolate under these conditions is distinct from that of six-membered ring analogs, which exhibit different enolate stability and alkylation regioselectivity due to altered ring strain and conformational preferences [2].

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